Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate
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Overview
Description
Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound with a unique structure that includes a benzylamino group, a methylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with dimethyl phosphite in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The oxazole ring may also interact with nucleic acids, affecting their function. These interactions can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [5-(benzylamino)-2-methyl-1,3-oxazol-4-yl]phosphonate
- Dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate
Uniqueness
Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C19H21N2O4P |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-benzyl-4-dimethoxyphosphoryl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H21N2O4P/c1-14-9-11-16(12-10-14)17-21-19(26(22,23-2)24-3)18(25-17)20-13-15-7-5-4-6-8-15/h4-12,20H,13H2,1-3H3 |
InChI Key |
QVQNATATDGDWMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)P(=O)(OC)OC |
Origin of Product |
United States |
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